An In-Depth Technical Guide to (1-Ethylcyclobutyl)methanol: A Versatile Building Block for Modern Drug Discovery
An In-Depth Technical Guide to (1-Ethylcyclobutyl)methanol: A Versatile Building Block for Modern Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (1-ethylcyclobutyl)methanol, a valuable building block for the synthesis of novel therapeutic agents. While detailed experimental data for this specific molecule is not extensively documented in public literature, this guide consolidates available information and presents theoretically derived properties based on established chemical principles and data from analogous structures. We will delve into its chemical structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications in medicinal chemistry, particularly in the context of leveraging the unique conformational constraints of the cyclobutane moiety.
Introduction: The Strategic Value of the Cyclobutane Motif
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, puckered three-dimensional structure offers a strategic advantage in drug design by enabling the precise spatial orientation of pharmacophoric groups. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of a cyclobutane moiety can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1]
(1-Ethylcyclobutyl)methanol (CAS No: 255721-49-4) is a functionalized cyclobutane derivative that serves as a versatile building block for introducing this valuable motif into more complex molecules.[2] Its primary alcohol functionality provides a reactive handle for a wide array of chemical transformations, making it an attractive starting material for the synthesis of diverse compound libraries.
Chemical Structure and Identifier
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Chemical Name: (1-Ethylcyclobutyl)methanol
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CAS Number: 255721-49-4[2]
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Molecular Formula: C7H14O[2]
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Molecular Weight: 114.19 g/mol [2]
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Structure:

Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for (1-ethylcyclobutyl)methanol, the following properties are predicted based on its chemical structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value | Comments and Rationale |
| Boiling Point | 160-170 °C | Estimated based on the boiling points of structurally similar C7 alcohols and the effect of the cyclobutane ring. |
| Density | 0.90 - 0.95 g/cm³ | Predicted based on the densities of other substituted cyclobutane derivatives. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, methanol, diethyl ether, dichloromethane). | The presence of the hydroxyl group imparts some water solubility, while the hydrocarbon backbone ensures solubility in organic solvents. |
| LogP | ~2.0 - 2.5 | The octanol-water partition coefficient is estimated to be in this range, suggesting moderate lipophilicity. |
Predicted Spectroscopic Data
The proton NMR spectrum of (1-ethylcyclobutyl)methanol is expected to exhibit the following characteristic signals:
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~3.5 ppm (s, 2H): A singlet corresponding to the two protons of the hydroxymethyl group (-CH2OH).
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~1.8-2.0 ppm (m, 4H): A multiplet arising from the four protons on the cyclobutane ring adjacent to the quaternary carbon.
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~1.6-1.8 ppm (m, 2H): A multiplet from the remaining two protons on the cyclobutane ring.
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~1.4 ppm (q, 2H): A quartet corresponding to the two protons of the ethyl group's methylene (-CH2CH3).
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~0.9 ppm (t, 3H): A triplet for the three protons of the ethyl group's methyl (-CH2CH3).
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Variable ppm (s, 1H): A broad singlet for the hydroxyl proton (-OH), the chemical shift of which will depend on the solvent and concentration.
The carbon NMR spectrum is predicted to show the following signals:
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~70 ppm: The carbon of the hydroxymethyl group (-C H2OH).
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~45 ppm: The quaternary carbon of the cyclobutane ring.
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~30 ppm: The methylene carbons of the cyclobutane ring.
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~25 ppm: The methylene carbon of the ethyl group (-C H2CH3).
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~8 ppm: The methyl carbon of the ethyl group (-CH2C H3).
The IR spectrum is expected to display the following key absorption bands:
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~3350 cm-1 (broad): O-H stretching vibration of the alcohol.
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~2950-2850 cm-1: C-H stretching vibrations of the alkyl groups.
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~1460 cm-1: C-H bending vibrations.
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~1050 cm-1: C-O stretching vibration of the primary alcohol.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z = 114. Key fragmentation patterns would likely include the loss of a water molecule (M-18), loss of the ethyl group (M-29), and cleavage of the cyclobutane ring.
Synthesis of (1-Ethylcyclobutyl)methanol: A Proposed Protocol
A robust and reliable method for the synthesis of (1-ethylcyclobutyl)methanol involves the reduction of 1-ethylcyclobutanecarboxylic acid. This transformation can be efficiently achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH4).
Reaction Scheme
Experimental Workflow Diagram
Caption: A stepwise workflow for the synthesis of (1-ethylcyclobutyl)methanol.
Detailed Step-by-Step Methodology
Materials:
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1-Ethylcyclobutanecarboxylic acid (CAS: 150864-94-1)
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Lithium aluminum hydride (LiAlH4)
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Anhydrous tetrahydrofuran (THF)
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Diethyl ether
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Saturated aqueous sodium sulfate solution
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15% aqueous sodium hydroxide solution
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Anhydrous sodium sulfate
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Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, heating mantle.
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Rotary evaporator
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Distillation apparatus or column chromatography setup
Procedure:
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Reaction Setup: All glassware should be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon. A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous THF. The flask is then cooled in an ice bath to 0 °C.
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Causality: The use of anhydrous conditions is critical as LiAlH4 reacts violently with water. The inert atmosphere prevents the reaction of LiAlH4 with atmospheric moisture and oxygen. Cooling the reaction mixture controls the initial exothermic reaction.
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Addition of the Carboxylic Acid: A solution of 1-ethylcyclobutanecarboxylic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
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Causality: Slow, dropwise addition is necessary to control the exothermic reaction between the acidic proton of the carboxylic acid and the hydride, which initially produces hydrogen gas and the lithium carboxylate salt.
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Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reduction.
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Causality: Refluxing provides the necessary activation energy to drive the reduction of the carboxylate salt to the primary alcohol.
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Work-up: The reaction mixture is cooled again in an ice bath. The excess LiAlH4 is cautiously quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Causality: This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filterable, simplifying the isolation of the product.
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Isolation: The resulting white precipitate is removed by filtration, and the filter cake is washed with diethyl ether. The combined filtrate and washings are transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium sulfate solution and dried over anhydrous sodium sulfate.
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Causality: Extraction with an organic solvent isolates the desired alcohol from the aqueous phase. Washing with brine and drying removes residual water.
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Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude (1-ethylcyclobutyl)methanol is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Applications in Drug Development
The (1-ethylcyclobutyl)methanol scaffold is a valuable tool for medicinal chemists aiming to optimize the properties of drug candidates.
Bioisosteric Replacement and Conformational Rigidity
The 1-ethylcyclobutyl group can serve as a bioisosteric replacement for more flexible or metabolically labile groups, such as isopropyl or tert-butyl moieties. The constrained nature of the cyclobutane ring can lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity for its biological target.[1]
Improved Metabolic Stability
The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains. Replacing a metabolically vulnerable part of a drug candidate with a cyclobutane-containing fragment derived from (1-ethylcyclobutyl)methanol can enhance the compound's half-life and overall pharmacokinetic profile.[1]
Logical Relationships in Drug Design
Caption: The role of (1-ethylcyclobutyl)methanol in the drug discovery pipeline.
Conclusion
References
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(1-ETHYLCYCLOBUTYL)METHANOL - ChemBK. Available at: [Link]
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1-Ethylcyclobutane-1-carboxylic acid | C7H12O2 | CID 21996033 - PubChem. Available at: [Link]
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Reduction of Carboxylic Acids to Alcohols using LiAlH4. Master Organic Chemistry. Available at: [Link]
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Cyclobutanes in Small-Molecule Drug Candidates - PMC. PubMed Central. Available at: [Link]
